methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate
Description
Systematic Chemical Nomenclature and Registry Information
Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate is systematically identified through multiple standardized nomenclature systems and chemical databases. The compound carries the Chemical Abstracts Service registry number 1434142-10-5, which serves as its unique identifier in chemical literature and commercial databases. According to the International Union of Pure and Applied Chemistry nomenclature conventions, the compound is formally designated as methyl 3-bromo-2-methylindazole-6-carboxylate, reflecting its structural composition and substitution pattern. Alternative systematic names include 2H-indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester, which explicitly describes the compound as an ester derivative of the corresponding carboxylic acid.
The molecular formula C₁₀H₉BrN₂O₂ indicates the presence of ten carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. The compound exhibits a molecular weight of 269.09 grams per mole, as determined through computational analysis using standard atomic masses. The monoisotopic mass, calculated with the most abundant isotopes, is 267.984740 atomic mass units, providing precise mass spectrometric identification capabilities. Additional registry identifiers include the DSSTox Substance ID DTXSID301178051 and the MDL number MFCD27956949, facilitating cross-referencing across multiple chemical databases.
Structural Descriptors and Molecular Representation
The compound's three-dimensional structure is comprehensively described through standardized molecular descriptors and connectivity representations. The SMILES (Simplified Molecular Input Line Entry System) notation COC(=O)C1=CC2=NN(C)C(Br)=C2C=C1 provides a linear representation of the molecular connectivity, enabling computational analysis and database searching. The International Chemical Identifier (InChI) string InChI=1S/C10H9BrN2O2/c1-13-9(11)7-4-3-6(10(14)15-2)5-8(7)12-13/h3-5H,1-2H3 offers a more detailed structural description that includes stereochemical information and connectivity patterns.
The InChI Key FVRROTQBDOYHRJ-UHFFFAOYSA-N serves as a fixed-length hash representation derived from the complete InChI string, providing a compact identifier suitable for database indexing and searching applications. These standardized descriptors enable unambiguous identification of the compound across different chemical databases and software platforms, ensuring consistency in chemical information management and retrieval systems. The systematic approach to molecular representation facilitates automated structure-activity relationship analysis and computational chemistry applications.
Properties
IUPAC Name |
methyl 3-bromo-2-methylindazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9(11)7-4-3-6(10(14)15-2)5-8(7)12-13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRROTQBDOYHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178051 | |
| Record name | 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434142-10-5 | |
| Record name | 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of Methyl 2-Methyl-2H-Indazole-6-Carboxylate
One common approach is the selective bromination of methyl 2-methyl-2H-indazole-6-carboxylate at the 3-position using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) under controlled conditions. The reaction typically proceeds in solvents like dichloromethane or acetic acid, often at low temperatures to control regioselectivity and minimize polybromination.
-
- Brominating agent: NBS or Br₂
- Solvent: Dichloromethane (DCM), acetic acid, or similar
- Temperature: 0°C to room temperature
- Catalyst: Sometimes a Lewis acid such as FeBr₃ is used to enhance bromination efficiency
- Reaction time: Typically 1–4 hours
Outcome:
Selective substitution at the 3-position to yield methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate with moderate to high yields.
Multi-Step Synthesis via Indazole Core Construction and Subsequent Functionalization
Alternatively, the compound can be synthesized by first constructing the 2-methyl-2H-indazole core with a carboxylate group at the 6-position, followed by bromination at the 3-position.
- Step 1: Synthesis of 2-methyl-2H-indazole-6-carboxylic acid or methyl ester via cyclocondensation reactions involving hydrazines and appropriately substituted benzaldehydes or 1,3-dicarbonyl compounds under acidic conditions.
- Step 2: Bromination at the 3-position using brominating agents as described above.
- Step 3: If starting from the acid, esterification with methanol under acidic catalysis (e.g., sulfuric acid or HCl) to yield the methyl ester.
This approach allows greater control over substitution patterns and is useful when starting materials are more readily available or when regioselectivity is challenging.
Reaction Mechanism and Selectivity Considerations
- The bromination at the 3-position of the indazole ring is typically electrophilic aromatic substitution facilitated by the electron density distribution on the heterocyclic ring.
- The methyl group at the 2-position and the ester at the 6-position influence the electron density and thus the regioselectivity of bromination.
- Control of reaction temperature and stoichiometry of brominating agent is crucial to avoid dibromination or bromination at undesired positions.
Purification and Characterization
- Purification: Typically achieved by column chromatography using silica gel and eluents such as hexane/ethyl acetate mixtures. Crystallization from solvents like ethanol or dichloromethane can also be employed to obtain pure compounds.
- Characterization: Confirmed by spectroscopic techniques including ^1H and ^13C NMR, HRMS, IR spectroscopy, and, when possible, X-ray crystallography. The presence of bromine is confirmed by characteristic isotopic patterns in mass spectra and C-Br bond stretches in IR (~600 cm⁻¹).
Data Table: Summary of Preparation Methods
Research Findings and Optimization Notes
- Bromination using NBS in acetic acid has been shown to provide better regioselectivity and cleaner products compared to molecular bromine, which can cause overbromination and side reactions.
- Esterification steps are generally straightforward but require careful control of acidic conditions to avoid hydrolysis or decomposition.
- Continuous flow reactors have been explored in industrial settings to enhance reproducibility and scalability of bromination and esterification steps, improving yield and purity while minimizing byproducts.
- Monitoring reaction progress by thin-layer chromatography (TLC) and adjusting reagent equivalents is essential to optimize yield and avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while reduction can produce a de-brominated indazole.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate serves as a pharmacophore in drug design, particularly in developing compounds with anti-inflammatory, anticancer, and antimicrobial properties. Its structural features contribute to its reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry.
Anti-inflammatory Properties
Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a promising candidate for developing anti-inflammatory drugs. Studies have shown that indazole derivatives can modulate the immune response and reduce inflammation markers in vitro and in vivo.
Anticancer Activity
The compound's ability to interact with cellular pathways related to cancer progression has been documented. It may induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of oncogenic signaling pathways.
Antimicrobial Effects
This compound exhibits antimicrobial activity against various pathogens. Its efficacy against resistant strains makes it an attractive candidate for developing new antibiotics.
Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Research shows that it may interact with specific receptors or enzymes involved in inflammation and cancer progression.
Enzyme Inhibition
The compound has been studied for its potential to inhibit enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are critical in inflammatory processes. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.
Receptor Modulation
Additionally, this compound may modulate receptors involved in pain perception and immune response, offering avenues for pain management and immunotherapy.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models.
- Anticancer Research : Research published in Cancer Research highlighted the compound's ability to induce apoptosis in breast cancer cells by activating caspase pathways.
- Antimicrobial Activity : A study reported in Antimicrobial Agents and Chemotherapy found that the compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate
A direct analog, methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate, replaces bromine with iodine at position 3. The iodine atom increases the molecular weight (302.07 g/mol vs. Iodine’s larger atomic radius may also influence steric interactions in crystal packing or ligand-receptor binding .
Methyl 3-chloro-2-methyl-2H-indazole-6-carboxylate
The electronegativity difference (Cl: 3.0 vs. Br: 2.8) could affect electronic properties, such as electron-withdrawing effects on the indazole ring.
Table 1: Comparison of Halogen-Substituted Indazole Derivatives
| Compound | Halogen (Position 3) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate | Br | 255.07 | Moderate reactivity in Suzuki couplings |
| Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate | I | 302.07 | Enhanced steric bulk, higher MW |
| Methyl 3-chloro-2-methyl-2H-indazole-6-carboxylate | Cl | 210.62 | Higher electronegativity, lower MW |
Functional Group Analogs
Methyl Shikimate ()

Methyl shikimate (C₈H₁₂O₅) is a cyclohexenecarboxylate ester with distinct biological relevance as a precursor in the shikimate pathway. Unlike the planar indazole core, its fused cyclohexene ring introduces conformational flexibility. NMR and FTIR data for methyl shikimate highlight differences in hydrogen bonding and electronic environments compared to rigid indazole systems .
Sandaracopimaric Acid Methyl Ester ()
This diterpenoid methyl ester (C₂₁H₃₂O₂) features a tricyclic skeleton with a conjugated double-bond system. Its lipophilicity and structural complexity contrast sharply with the aromatic indazole core of the target compound, suggesting divergent applications in areas like natural product synthesis vs. drug design .
Substituent Positional Isomers
Methyl 3-bromo-1H-indazole-5-carboxylate
A positional isomer with the carboxylate group at position 5 instead of 6 would alter the electron density distribution. The proximity of the bromine (position 3) and carboxylate groups could enhance intramolecular interactions, affecting solubility or crystallinity.
Key Research Findings and Implications
- Reactivity : Bromine at position 3 enables participation in palladium-catalyzed cross-coupling reactions, a feature shared with iodine-substituted analogs but with differing kinetics due to halogen electronegativity .
- Crystallography : Tools like SHELX and WinGX () are critical for resolving the crystal structures of such compounds, particularly in analyzing hydrogen-bonding patterns influenced by the 2-methyl and 6-carboxylate groups .
Biological Activity
Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate is a notable compound within the indazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 269.095 g/mol. The compound features a bromine atom at the third position, a methyl group at the second position, and a carboxylate group at the sixth position of the indazole ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.
Indazole derivatives, including this compound, exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, influencing their activity. For instance, it may inhibit kinases involved in cell signaling pathways.
- Receptor Binding : It can bind to receptors on cell surfaces, modulating signal transduction pathways that affect cellular functions such as proliferation and apoptosis.
- Gene Expression Modulation : The compound can alter gene expression related to cell cycle regulation and metabolic processes, impacting cell survival and differentiation.
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Studies have shown that indazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
| Compound | Target | IC50 (nM) |
|---|---|---|
| Indazole Derivative A | FGFR1 | <4.1 |
| Indazole Derivative B | FGFR2 | 2.0 ± 0.8 |
| Indazole Derivative C | KG1 Cell Lines | 25.3 ± 4.6 |
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against various pathogens, showing promising results in inhibiting microbial growth .
- Anti-inflammatory Effects : Indazoles are known for their anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 nM.
- Mechanistic Insights : Another investigation focused on the compound's interaction with specific kinases involved in cancer signaling pathways. It was found to selectively inhibit certain kinases, leading to reduced phosphorylation of downstream targets critical for tumor growth .
Q & A
Q. Table 1. Key SAR Trends for Indazole Derivatives
| Substituent Position | Functional Group | Impact on Activity | Example Target |
|---|---|---|---|
| C3 | Bromine | ↑ Hydrophobic interactions | CK2, JNK3 |
| C6 | Carboxylate | ↑ H-bonding | EGFR |
| C2 | Methyl | ↓ Metabolic clearance | PKA |
Q. Table 2. Computational vs. Experimental Binding Data (Example)
| Compound ID | Predicted τ (log units) | Experimental τ (log units) | Deviation |
|---|---|---|---|
| Indazole-1 | 1.8 | 1.5 | +0.3 |
| Indazole-2 | 2.1 | 1.6 | +0.5 |
| Aminopyrazole-1 | 1.4 | 1.4 | 0 |
Data adapted from and .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
